Acid-Catalyzed Hydrolysis Rate: Direct Kinetic Comparison with 2-Ethoxy- and 2-Methoxy-Tetrahydropyran
In a direct head-to-head kinetic study of 2-alkoxytetrahydropyran acid-catalyzed hydrolysis (aqueous HCl, 25.0 °C, μ = 0.5 M KCl), 2-(2-methoxyethoxy)-tetrahydro-2H-pyran exhibited a second-order rate constant (kH⁺) of 0.304 M⁻¹ s⁻¹ [1]. This value is higher than that of 2-ethoxytetrahydropyran (0.271 M⁻¹ s⁻¹) and 2-methoxytetrahydropyran (0.226 M⁻¹ s⁻¹), demonstrating that the 2-(2-methoxyethoxy) group increases electrophilic susceptibility at the acetal carbon compared to simpler alkoxy substituents [1].
| Evidence Dimension | Second-order rate constant (kH⁺) for acid-catalyzed hydrolysis |
|---|---|
| Target Compound Data | 0.304 M⁻¹ s⁻¹ |
| Comparator Or Baseline | 2-Ethoxytetrahydropyran: 0.271 M⁻¹ s⁻¹; 2-Methoxytetrahydropyran: 0.226 M⁻¹ s⁻¹ |
| Quantified Difference | 12% faster than 2-ethoxy analog; 35% faster than 2-methoxy analog |
| Conditions | Aqueous HCl, 25.0 °C, μ = 0.5 M (KCl), pH ~2.4–2.9 |
Why This Matters
Procurement of the correct 2-alkoxytetrahydropyran is essential for reactions where hydrolysis rate dictates selectivity, such as in orthogonal protecting group strategies or in kinetic resolution processes.
- [1] Jensen, J. L.; Wuhrman, W. B. Acid-Catalyzed Hydrolyses of 2-Alkoxytetrahydropyrans: Evidence for the Changeover from an A1 to an AsE2 Mechanism. J. Org. Chem. 1983, 48, 4686–4691, Table I. View Source
